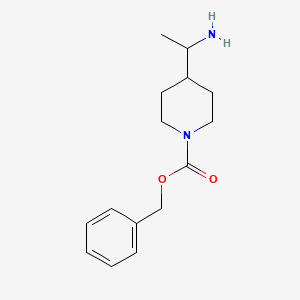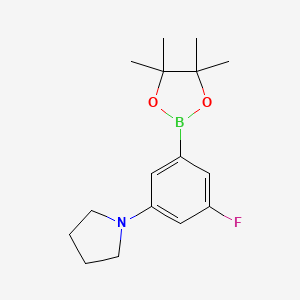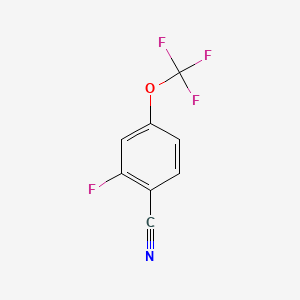
2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile
概要
説明
2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H3F4N . It is also known by other names such as 2-Fluoro-5-(tri?uoromethyl)benzonitrile .
Molecular Structure Analysis
The molecular weight of this compound is 189.1097 . The IUPAC Standard InChI is InChI=1S/C8H3F4N/c9-7-3-6 (8 (10,11)12)2-1-5 (7)4-13/h1-3H .科学的研究の応用
Synthesis and Development of Pharmaceutical Compounds
2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile has been utilized in the synthesis of various pharmaceutical compounds. For instance, it has been used in the synthesis of androgen receptor antagonists like MDV3100, which are significant in treating conditions like prostate cancer (Li Zhi-yu, 2012). Another application is in the development of compounds like bicalutamide, a drug used for prostate cancer treatment, where 4-Amino-2-(trifluoromethyl)benzonitrile, a related compound, plays a critical role in its synthesis (Zhang Tong-bin, 2012).
Radioligand Development for PET Imaging
The compound has also found use in the development of radioligands for positron emission tomography (PET) imaging. For instance, compounds like 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile, derived from this chemical, have shown high affinity and potency for metabotropic glutamate subtype-5 receptors, facilitating advanced brain imaging techniques (F. Siméon et al., 2007).
Chemical Synthesis and Modification
This chemical is also involved in various chemical synthesis and modification processes. For example, it has been used in iodination processes under continuous flow conditions, aiding in the efficient production of iodinated organic compounds (Anna L. Dunn et al., 2018). Additionally, its derivatives have been synthesized for diverse applications, including the development of novel nonsteroidal androgen receptor antagonists (J. Li et al., 2008).
Molecular Structure and Spectroscopic Studies
There have been extensive studies on the molecular structure and spectroscopic analysis of compounds like 2-fluoro-5-methylbenzonitrile. These studies provide valuable insights into the chemical properties and potential applications of these compounds in various fields (N. Sundaraganesan et al., 2009).
Antiviral and Antitumor Applications
Some derivatives of this compound have been investigated for their potential antiviral and antitumor properties. These studies explore the compound's ability to inhibit the growth of specific cancer cells and its use in treating viral infections (I. Hutchinson et al., 2001).
Safety and Hazards
作用機序
Mode of Action
It is known that the compound may be used in chemical synthesis , suggesting it could interact with other molecules to form new compounds.
Biochemical Pathways
The compound’s role in chemical synthesis suggests it may be involved in various biochemical reactions , but the specifics of these pathways and their downstream effects require further investigation.
Result of Action
生化学分析
Biochemical Properties
2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other cellular components . Additionally, this compound can bind to specific protein receptors, influencing their activity and downstream signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can inhibit cell proliferation by interfering with the mitogen-activated protein kinase (MAPK) signaling pathway . This compound also affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis . Furthermore, it impacts cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to the active site of cytochrome P450 enzymes, leading to enzyme inhibition and the formation of reactive intermediates . These intermediates can further interact with DNA, proteins, and lipids, causing oxidative stress and cellular damage . Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including increased oxidative stress, DNA damage, and apoptosis . These long-term effects are particularly evident in in vitro and in vivo studies, where continuous exposure to this compound results in significant cellular and molecular changes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and exert beneficial effects, such as anti-proliferative activity in cancer models . At higher doses, this compound can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These adverse effects are dose-dependent and may involve threshold effects, where a certain concentration of the compound is required to elicit toxic responses . Therefore, careful consideration of dosage is essential when using this compound in animal studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the metabolism of this compound can result in the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components . Additionally, this compound can affect the levels of key metabolites involved in energy production, lipid metabolism, and detoxification processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through passive diffusion and active transport mechanisms . It can also interact with specific transporters and binding proteins, influencing its localization and accumulation within cells . For instance, this compound can bind to albumin in the bloodstream, facilitating its distribution to various tissues . Within cells, this compound can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound can be localized to the mitochondria, where it affects mitochondrial function and energy production . It can also be directed to the endoplasmic reticulum, influencing protein folding and secretion . The subcellular localization of this compound is crucial for its ability to modulate cellular processes and exert its biochemical effects .
特性
IUPAC Name |
2-fluoro-5-methyl-4-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4N/c1-5-2-6(4-14)8(10)3-7(5)9(11,12)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMYXYMYSSFKNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101231635 | |
| Record name | 2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101231635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1323966-20-6 | |
| Record name | 2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1323966-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101231635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


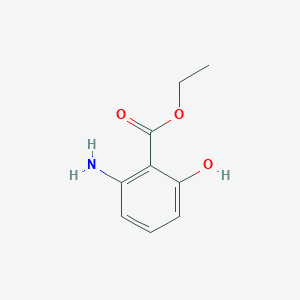
![tert-Butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B1401283.png)

![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1401287.png)

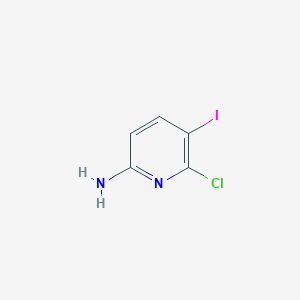
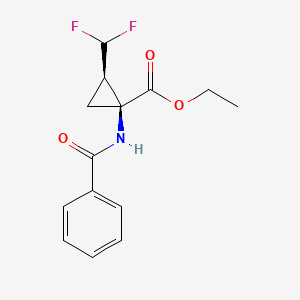

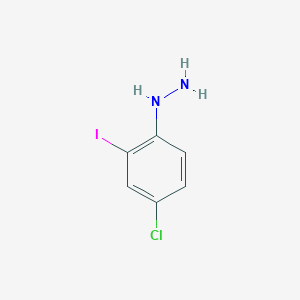
![tert-Butyl 5-(2-ethoxy-2-oxoethyl)-8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1401300.png)
